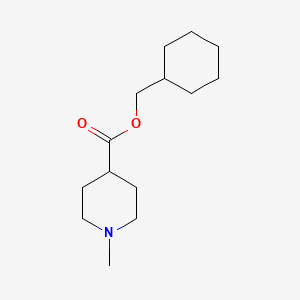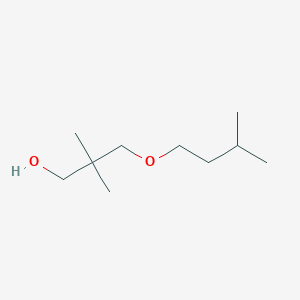
2,2-Dimethyl-3-(3-methylbutoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-(3-methylbutoxy)propan-1-ol is an organic compound classified as an alcohol. It features a hydroxyl group (-OH) attached to a carbon atom, which is part of a larger aliphatic chain. This compound is known for its unique structure, which includes a branched alkyl group and an ether linkage, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(3-methylbutoxy)propan-1-ol typically involves the reaction of 3-methylbutanol with 2,2-dimethylpropanal in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on efficient use of raw materials and energy.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(3-methylbutoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃).
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alkanes.
Substitution Products: Alkyl halides.
Scientific Research Applications
2,2-Dimethyl-3-(3-methylbutoxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of fragrances and flavors.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(3-methylbutoxy)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s reactivity and biological activity. The ether linkage also plays a role in its interaction with hydrophobic regions of proteins and membranes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1-propanol: Similar structure but lacks the ether linkage.
3-Methyl-1-butanol: Similar alkyl group but different overall structure.
2,2-Dimethyl-3-(3-tolyl)propan-1-ol: Similar backbone but with a different substituent.
Uniqueness
2,2-Dimethyl-3-(3-methylbutoxy)propan-1-ol is unique due to its combination of a branched alkyl group and an ether linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
113412-44-5 |
|---|---|
Molecular Formula |
C10H22O2 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
2,2-dimethyl-3-(3-methylbutoxy)propan-1-ol |
InChI |
InChI=1S/C10H22O2/c1-9(2)5-6-12-8-10(3,4)7-11/h9,11H,5-8H2,1-4H3 |
InChI Key |
UCBKXWZINUKTOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOCC(C)(C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


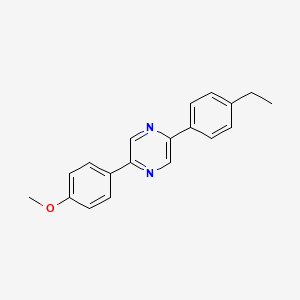
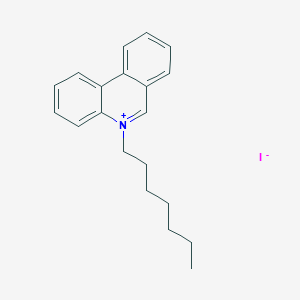
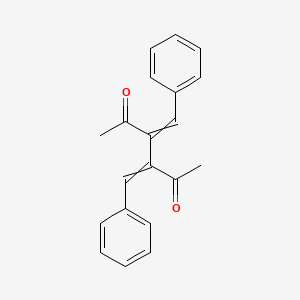
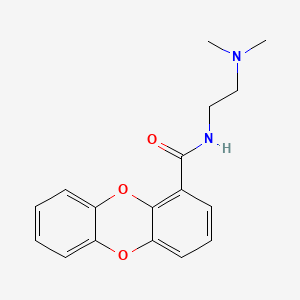
![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)
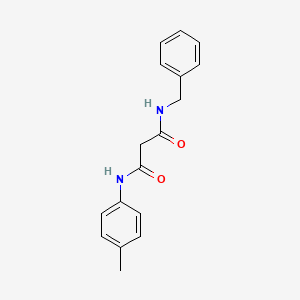



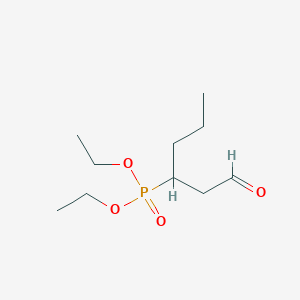
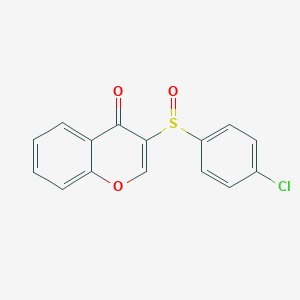
![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)
